1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidin-2-one and 4-aminobenzyl chloride.
Reaction: The piperidin-2-one is reacted with 4-aminobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)methyl]piperidin-2-onedihydrochloride
- 1-[(4-Chlorophenyl)methyl]piperidin-2-onedihydrochloride
- 1-[(4-Nitrophenyl)methyl]piperidin-2-onedihydrochloride
Uniqueness
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride is unique due to its specific amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H18Cl2N2O |
---|---|
Molecular Weight |
277.19 g/mol |
IUPAC Name |
1-[(4-aminophenyl)methyl]piperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15;;/h4-7H,1-3,8-9,13H2;2*1H |
InChI Key |
PJMKDSWTTJDCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.